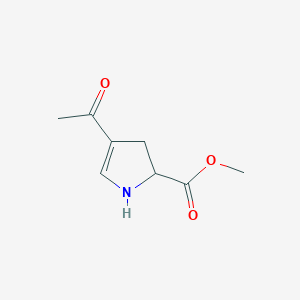![molecular formula C14H10F2N2 B12893284 2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound features a difluoromethyl group, which is known for its ability to modulate biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability . The incorporation of fluorinated moieties into bioactive compounds is crucial for drug discovery and development .
Preparation Methods
The synthesis of 2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One approach involves the use of ethyl bromodifluoroacetate as a fluorine source . This method includes a two-step process where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . Another method involves metal-catalyzed cross-couplings, which can introduce difluoromethyl moieties into existing pyridines . These methods are efficient and allow for the late-stage functionalization of pyridine-containing drugs .
Chemical Reactions Analysis
2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl bromodifluoroacetate for difluoromethylation . The compound can also participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research. In medicinal chemistry, it is used as a bioisosteric replacement of pyridine-N-oxide in quorum sensing inhibitors . This compound has shown significant activity in inhibiting quorum sensing, biofilm formation, and protease activity in Pseudomonas aeruginosa .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through hydrogen bonding. The difluoromethyl group possesses an acidic proton, which can interact with targeting enzymes . This interaction enhances the compound’s binding affinity and metabolic stability . The compound’s ability to inhibit quorum sensing and biofilm formation is attributed to its bioisosteric replacement of pyridine-N-oxide .
Comparison with Similar Compounds
2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other difluoromethylated pyridines, such as 2-difluoromethylpyridine . While both compounds exhibit similar physicochemical properties, this compound is unique due to its specific structure and enhanced activity in quorum sensing inhibition . Other similar compounds include trifluoromethylated pyridines, which have been extensively studied for their unique properties and applications .
Properties
Molecular Formula |
C14H10F2N2 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)12-11(9-5-2-1-3-6-9)10-7-4-8-17-14(10)18-12/h1-8,13H,(H,17,18) |
InChI Key |
LGEVWRNTZHELJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC=N3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)


![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)

![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)



![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
